![molecular formula C30H22N4 B12941538 6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)
6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine is an organic compound that features two pyridine rings attached to a binaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine typically involves a multi-step process. One common method includes the coupling of 4-bromopyridine with 6,6’-dibromo-[1,1’-binaphthalene]-2,2’-diamine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with molecular targets such as metal ions and biological macromolecules. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, it can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar pyridine functionalities.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: Another compound featuring pyridine rings and a binaphthalene core.
Uniqueness
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties
Properties
Molecular Formula |
C30H22N4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-(2-amino-6-pyridin-4-ylnaphthalen-1-yl)-6-pyridin-4-ylnaphthalen-2-amine |
InChI |
InChI=1S/C30H22N4/c31-27-7-3-23-17-21(19-9-13-33-14-10-19)1-5-25(23)29(27)30-26-6-2-22(20-11-15-34-16-12-20)18-24(26)4-8-28(30)32/h1-18H,31-32H2 |
InChI Key |
LUJJOEPMONWRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)C5=CC=NC=C5)N)N)C=C1C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



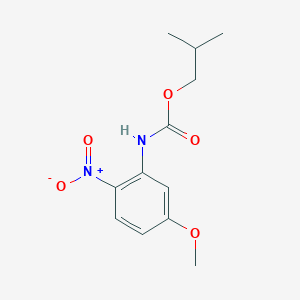
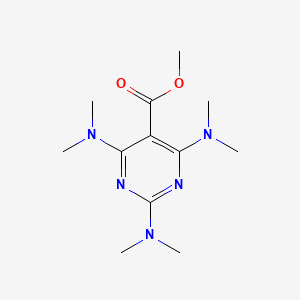
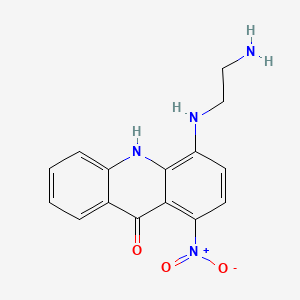
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)
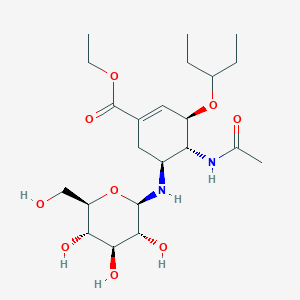
![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)
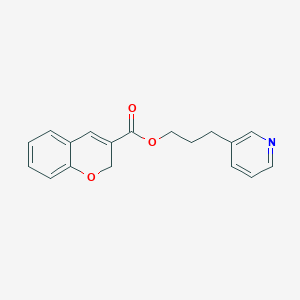


![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
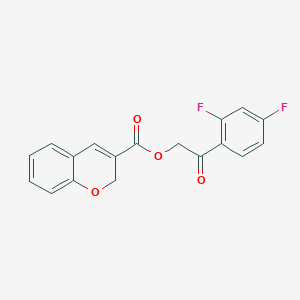
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)
